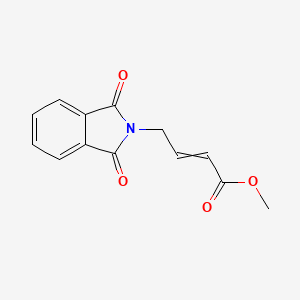![molecular formula C69H117N25O16S2 B14798226 10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv](/img/structure/B14798226.png)
10H-[1,2,5,8,11,14,17,20,23,26,29,32,35]Dithiaundecaazacyclooctatriacontino[11,10-b]isoquinoline,cyclic peptide deriv
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A 71915 is a selective inhibitor of the atrial natriuretic peptide receptor. This compound is known for its ability to induce apoptosis and decrease insulin secretion in pancreatic beta cells . It has a molecular weight of 1727.98 and a chemical formula of C71H117F3N26O17S2 .
Preparation Methods
The synthesis of A 71915 involves the use of specific amino acid sequences and chemical modifications. The peptide sequence for A 71915 is RCAGGRIDRIXRC, where X represents modified amino acids such as beta-cyclohexylalanine and D-3-carboxyisoquinoline . The synthesis typically involves solid-phase peptide synthesis techniques, followed by purification using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
A 71915 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bridges between cysteine residues.
Reduction: Reduction reactions can break these disulfide bridges, reverting the compound to its reduced form.
Substitution: Substitution reactions can occur at specific amino acid residues, altering the peptide sequence.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
A 71915 has several scientific research applications:
Chemistry: It is used as a tool to study the interactions and functions of atrial natriuretic peptide receptors.
Industry: A 71915 is used in the development of new drugs targeting atrial natriuretic peptide receptors.
Mechanism of Action
A 71915 exerts its effects by selectively inhibiting the atrial natriuretic peptide receptor. This inhibition leads to a decrease in cyclic guanosine monophosphate (cGMP) levels, which in turn triggers apoptosis and reduces insulin secretion in pancreatic beta cells . The molecular targets involved include the atrial natriuretic peptide receptor and downstream signaling pathways such as the cGMP pathway .
Comparison with Similar Compounds
A 71915 is unique in its high selectivity and potency as an atrial natriuretic peptide receptor inhibitor. Similar compounds include:
A 71915 trifluoroacetate: This compound has similar inhibitory effects on the atrial natriuretic peptide receptor but differs in its chemical structure due to the presence of trifluoroacetate.
A 71915 hydrochloride: Another variant with similar biological activity but different chemical properties due to the hydrochloride group.
These compounds share similar mechanisms of action but may vary in their pharmacokinetic properties and specific applications.
Properties
Molecular Formula |
C69H117N25O16S2 |
|---|---|
Molecular Weight |
1617.0 g/mol |
IUPAC Name |
3-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-[[1-[[1-[3-[[1-[(1-carboxy-2-sulfanylethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-2-yl]-3-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C69H117N25O16S2/c1-5-36(3)53(92-58(102)42(21-13-25-80-67(73)74)85-51(96)32-83-50(95)31-84-56(100)45(28-38-16-8-7-9-17-38)88-61(105)47(34-111)90-55(99)41(70)20-12-24-79-66(71)72)63(107)89-46(30-52(97)98)60(104)86-44(23-15-27-82-69(77)78)59(103)93-54(37(4)6-2)64(108)94-33-40-19-11-10-18-39(40)29-49(94)62(106)87-43(22-14-26-81-68(75)76)57(101)91-48(35-112)65(109)110/h10-11,18-19,36-38,41-49,53-54,111-112H,5-9,12-17,20-35,70H2,1-4H3,(H,83,95)(H,84,100)(H,85,96)(H,86,104)(H,87,106)(H,88,105)(H,89,107)(H,90,99)(H,91,101)(H,92,102)(H,93,103)(H,97,98)(H,109,110)(H4,71,72,79)(H4,73,74,80)(H4,75,76,81)(H4,77,78,82) |
InChI Key |
ROKYUKIERZGUKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)CC)C(=O)N1CC2=CC=CC=C2CC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)C(CC3CCCCC3)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


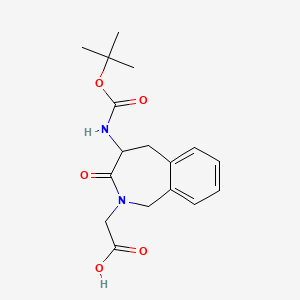
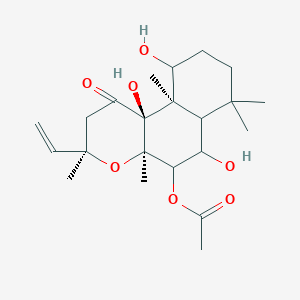
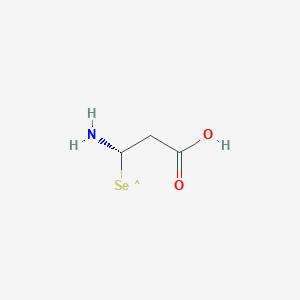
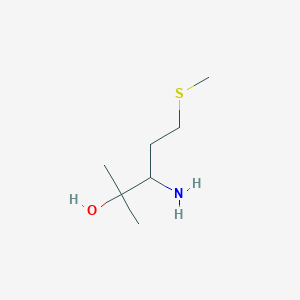
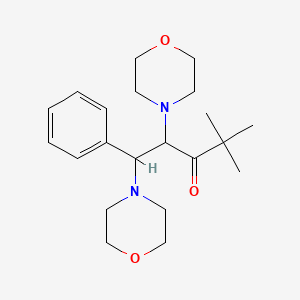
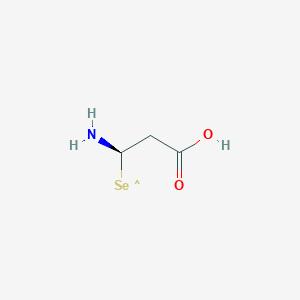
![2-[4-(2-methylpropyl)phenyl]propanoic acid;2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethanamine](/img/structure/B14798190.png)
![1-[4-Methyl-6-(methylamino)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B14798191.png)
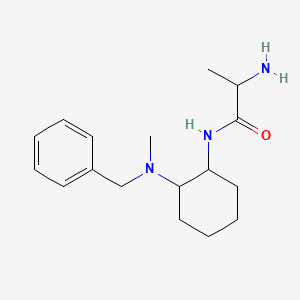

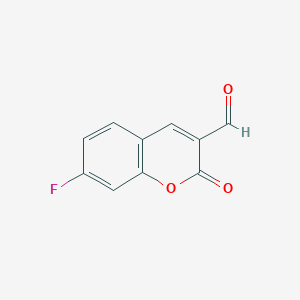
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;manganese(2+)](/img/structure/B14798209.png)
![sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate](/img/structure/B14798210.png)
